molecular formula C26H33N3O15 B3181997 m-C-tri(CH2-PEG1-NHS ester) CAS No. 173414-89-6

m-C-tri(CH2-PEG1-NHS ester)

カタログ番号 B3181997
CAS番号: 173414-89-6
分子量: 627.6 g/mol
InChIキー: IMRQCGBFYSSHHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M-C-tri(CH2-PEG1-NHS ester) is a non-cleavable 1 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Chemical Reactions Analysis

M-C-tri(CH2-PEG1-NHS ester) is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .


Physical And Chemical Properties Analysis

The molecular weight of m-C-tri(CH2-PEG1-NHS ester) is 627.6 g/mol . It has a molecular formula of C26H33N3O15 . The compound is solid and colorless to off-white .

科学的研究の応用

Drug Delivery Systems

m-C-tri(CH2-PEG1-NHS ester) is utilized in the development of drug delivery systems due to its ability to modify surface properties and enhance the solubility of poorly soluble drugs. The compound's reactive NHS ester group enables the covalent attachment to therapeutic molecules, thus improving their pharmacokinetic and pharmacodynamic profiles. For example, PEGylation, a process involving the covalent attachment of polyethylene glycol (PEG) chains to drugs or biological molecules, has been widely adopted to increase the circulation time of drugs in the bloodstream, reduce immunogenicity, and enhance the solubility of hydrophobic drugs (Jain & Jain, 2008).

Bioconjugation and Biocompatibility

The compound plays a significant role in bioconjugation, where it is used to link molecules together to form a conjugate with improved properties. This is particularly relevant in creating conjugates between PEG chains and therapeutic proteins or peptides, which results in decreased immunogenicity and extended half-life in vivo. The NHS ester group of m-C-tri(CH2-PEG1-NHS ester) reacts with the amine groups on proteins or peptides, facilitating the attachment of PEG chains. This modification can significantly improve the therapeutic efficacy and safety of biopharmaceuticals by enhancing their stability and bioavailability while reducing the frequency of dosing required (Qi & Chilkoti, 2015).

Enhanced Solubility and Stability

The solubilizing effect of m-C-tri(CH2-PEG1-NHS ester) makes it an invaluable tool in pharmaceutical formulations, especially for hydrophobic drugs that require solubility enhancement for effective delivery. By attaching PEG chains to drugs or incorporating them into drug delivery systems, the solubility of these compounds in aqueous solutions is significantly increased. This not only facilitates the delivery of the drug to the target site but also enhances its bioavailability and therapeutic effect. Additionally, the stability of drugs can be improved through PEGylation, protecting them from degradation in the physiological environment and prolonging their shelf life (Turecek et al., 2016).

Safety and Nonclinical Evaluation

The safety of PEGylated compounds, including those modified with m-C-tri(CH2-PEG1-NHS ester), has been extensively evaluated in nonclinical studies. These studies have shown that PEGylation generally does not induce significant toxicity, making it a safe strategy for enhancing the pharmacological properties of therapeutic agents. However, continuous monitoring and evaluation are essential to ensure the long-term safety of these modified compounds, especially considering their increasing use in various therapeutic applications (P. Turecek, M. J. Bossard, Freddy Schoetens, & I. Ivens, 2016).

作用機序

Target of Action

The primary target of m-C-tri(CH2-PEG1-NHS ester), also known as Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate, is to serve as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules that are designed to selectively deliver cytotoxic agents to tumor cells .

Mode of Action

It attaches the antibody to the cytotoxic drug through a stable bond . The ADC, with the help of the antibody, then seeks out the tumor cells and binds to them. Once inside the cell, the cytotoxic drug is released to destroy the cell .

Biochemical Pathways

The exact biochemical pathways affected by m-C-tri(CH2-PEG1-NHS ester) depend on the specific antibody and cytotoxic drug used in the ADC. Generally, the antibody guides the ADC to the tumor cell by binding to specific antigens on the cell surface . After internalization, the cytotoxic drug works to interrupt cell division or block growth signals, leading to cell death .

Pharmacokinetics

The pharmacokinetics of m-C-tri(CH2-PEG1-NHS ester) are complex and depend on the properties of the antibody and the cytotoxic drug. The linker itself is designed to be stable in the bloodstream, which helps to prevent premature release of the drug . This stability can enhance the bioavailability of the drug, allowing it to reach the tumor cells more effectively .

Result of Action

The result of the action of m-C-tri(CH2-PEG1-NHS ester) is the targeted delivery of cytotoxic drugs to tumor cells . By using this linker in the synthesis of ADCs, the cytotoxic drug can be delivered more selectively, reducing damage to healthy cells and potentially improving the efficacy of cancer treatments .

Action Environment

The action of m-C-tri(CH2-PEG1-NHS ester) can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of certain enzymes in the tumor microenvironment can influence the release of the drug .

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]-2-methylpropoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O15/c1-26(14-39-11-8-23(36)42-27-17(30)2-3-18(27)31,15-40-12-9-24(37)43-28-19(32)4-5-20(28)33)16-41-13-10-25(38)44-29-21(34)6-7-22(29)35/h2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQCGBFYSSHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCC(=O)ON1C(=O)CCC1=O)(COCCC(=O)ON2C(=O)CCC2=O)COCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 2
Reactant of Route 2
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 4
Reactant of Route 4
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 5
Reactant of Route 5
m-C-tri(CH2-PEG1-NHS ester)
Reactant of Route 6
Reactant of Route 6
m-C-tri(CH2-PEG1-NHS ester)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。